![molecular formula C16H21N3O2 B2526850 N-(2-(diethylamino)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-33-0](/img/structure/B2526850.png)
N-(2-(diethylamino)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide
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Description
“N-(2-(diethylamino)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also has a diethylaminoethyl group and an oxoacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a diethylaminoethyl group, and an oxoacetamide group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole ring, the diethylaminoethyl group, and the oxoacetamide group. Each of these functional groups has distinct reactivity patterns, which would influence the types of reactions the compound can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxoacetamide group could influence its solubility in different solvents .Scientific Research Applications
Anti-Inflammatory Properties
The indole ring in this compound resembles that of tryptamine, a biogenic amine involved in neuromodulation. Researchers have explored its anti-inflammatory potential due to structural similarities with naproxen, a nonsteroidal anti-inflammatory drug (NSAID). Naproxen inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), leading to analgesic and anti-inflammatory effects . Investigating the anti-inflammatory properties of this hybrid molecule could yield promising results.
Antiviral Activity
Combining naproxen with tryptamine derivatives opens up new avenues. Naproxen has been studied for its antiviral effects, especially in influenza A (H3N2) infection. Recent trials suggest that it might also reduce severe respiratory mortality associated with COVID-19 . By exploring the antiviral potential of this compound, researchers could contribute to combating viral infections.
Neuromodulation and Behavior
Tryptamine derivatives play a crucial role in the central nervous system. Their involvement in processes like sleep, cognition, memory, and temperature regulation makes them intriguing targets for further study . Investigating how N-[2-(diethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide affects neuromodulation could provide valuable insights.
Pharmacokinetics and Drug Delivery
Understanding the compound’s pharmacokinetics is essential. Researchers can explore its absorption, distribution, metabolism, and excretion. Additionally, investigating drug delivery methods (e.g., nanoparticles, liposomes) could enhance its therapeutic efficacy .
Neurological Disorders
Given the compound’s structural resemblance to tryptamine, it might impact neurological disorders. Researchers could explore its potential in conditions like depression, anxiety, or neurodegenerative diseases. Investigating its interaction with neurotransmitter systems could yield valuable data .
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-19(4-2)10-9-17-16(21)15(20)13-11-18-14-8-6-5-7-12(13)14/h5-8,11,18H,3-4,9-10H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRCDVQQISTGHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(diethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
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